3'-O-Acetylthymidin

Übersicht

Beschreibung

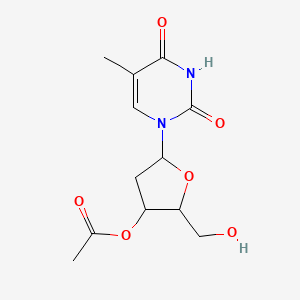

3’-O-Acetylthymidine is a modified nucleoside derivative of thymidine, where an acetyl group is attached to the 3’-hydroxyl group of the thymidine molecule

Wissenschaftliche Forschungsanwendungen

3’-O-Acetylthymidine has several applications in scientific research:

Wirkmechanismus

Target of Action

It is known that 3’-o-acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs typically target indolent lymphoid malignancies .

Mode of Action

3’-O-Acetylthymidine, as a purine nucleoside analog, exhibits broad antitumor activity . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Biochemical Pathways

Given its mode of action, it can be inferred that it likely affects pathways related to dna synthesis and apoptosis .

Result of Action

The molecular and cellular effects of 3’-O-Acetylthymidine’s action are primarily related to its antitumor activity. By inhibiting DNA synthesis and inducing apoptosis, it can effectively target and eliminate malignant cells in indolent lymphoid malignancies .

Biochemische Analyse

Biochemical Properties

3’-O-Acetylthymidine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

3’-O-Acetylthymidine exerts its effects on various types of cells, particularly those involved in indolent lymphoid malignancies . It inhibits DNA synthesis and induces apoptosis, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of 3’-O-Acetylthymidine involves the inhibition of DNA synthesis and the induction of apoptosis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetylthymidine typically involves the acetylation of thymidine. One common method is the reaction of thymidine with acetic anhydride in the presence of a catalyst such as aluminum chloride or pyridine. The reaction is carried out in an anhydrous solvent like benzene or dichloromethane at room temperature or under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of 3’-O-Acetylthymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-O-Acetylthymidine undergoes various chemical reactions, including:

Oxidation-Reduction Condensation: This reaction involves the formation of a phosphodiester bond between a thymidine 3’-H-phosphonate derivative and 3’-O-Acetylthymidine using triphenylphosphine and 2,2’-dipyridyl disulfide as condensing agents.

Substitution Reactions: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation-Reduction Condensation: Triphenylphosphine and 2,2’-dipyridyl disulfide in dry pyridine at room temperature.

Substitution Reactions: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Phosphodiester Derivatives: Formed during the oxidation-reduction condensation reaction.

Substituted Thymidine Derivatives: Formed during nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

5’-O-Acetylthymidine: Another acetylated derivative of thymidine with the acetyl group at the 5’-position.

3’,5’-Di-O-Acetylthymidine: A compound with acetyl groups at both the 3’- and 5’-positions.

3’-O-Acetyluridine: An acetylated derivative of uridine.

Uniqueness: 3’-O-Acetylthymidine is unique due to its specific acetylation at the 3’-position, which can lead to distinct biochemical properties and applications compared to other acetylated nucleosides. Its specific interactions with nucleic acids and proteins make it a valuable tool in nucleic acid research and therapeutic development .

Biologische Aktivität

3'-O-Acetylthymidine (3'-O-AcThd) is a synthetic nucleoside analog derived from thymidine, which has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the biological activity of 3'-O-AcThd, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3'-O-Acetylthymidine is characterized by the addition of an acetyl group at the 3' position of the thymidine molecule. This modification enhances its stability and bioavailability compared to unmodified nucleosides. The chemical structure can be represented as follows:

The biological activity of 3'-O-AcThd primarily stems from its role as a nucleoside analog, which can interfere with nucleic acid synthesis. The following mechanisms have been identified:

- Inhibition of Viral Replication : 3'-O-AcThd exhibits antiviral properties by mimicking natural nucleotides, thereby inhibiting viral polymerases. This action disrupts the replication cycle of viruses such as HIV and herpes simplex virus (HSV) .

- Antitumor Activity : Research indicates that 3'-O-AcThd may possess cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by disrupting DNA synthesis and repair mechanisms .

Antiviral Activity

A study investigating the antiviral effects of 3'-O-AcThd demonstrated significant inhibition of HSV replication in vitro. The compound reduced viral titers by up to 90% at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against viral infections .

Antitumor Activity

In vitro assays have revealed that 3'-O-AcThd exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways . The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis | |

| PC-3 (Prostate) | 12 | Cell cycle arrest | |

| HSV | <10 | Inhibition of viral replication |

Case Studies

A notable case study involved the use of 3'-O-AcThd in combination therapy for HIV-infected patients. Patients treated with a regimen including this compound showed a significant decrease in viral load compared to those receiving standard antiretroviral therapy alone. This suggests that 3'-O-AcThd may enhance the efficacy of existing treatments .

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFKBRPHBYCMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943402 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21090-30-2 | |

| Record name | NSC130219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?

A1: 3'-O-Acetylthymidine has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of 3'-O-Acetylthymidine?

A2: Raman spectroscopy has been used to differentiate the structure of 3'-O-Acetylthymidine from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of 3'-O-Acetylthymidine. []

Q3: How is 3'-O-Acetylthymidine typically synthesized?

A3: Several synthetic routes exist, including:

- Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]

- Selective hydrolysis: 3'-O-Acetylthymidine can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []

Q4: Can 3'-O-Acetylthymidine be used in oligonucleotide synthesis?

A4: Yes, 3'-O-Acetylthymidine serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []

Q5: Has 3'-O-Acetylthymidine been used to synthesize other modified nucleotides?

A5: Yes, 3'-O-Acetylthymidine has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from 3'-O-Acetylthymidine.

Q6: What are the biological applications of 3'-O-Acetylthymidine?

A6: 3'-O-Acetylthymidine is mainly used in research settings. It can be employed as:

- A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]

- A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of 3'-O-Acetylthymidine by various lipases and esterases has been investigated. []

- A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.